molecular formula C20H26BF4NO B1473259 6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate CAS No. 1135933-84-4

6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate

Cat. No. B1473259
CAS RN: 1135933-84-4
M. Wt: 383.2 g/mol
InChI Key: FVPGVDOUMVLEOT-UHFFFAOYSA-N
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Description

“6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate” is a chemical compound with the CAS number 1135933-84-4 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate” are not explicitly mentioned in the search results. For a similar compound, “1-butyl-2-methylbenzo[cd]indol-1-ium iodide”, the melting point is mentioned to be greater than 300 °C .

Scientific Research Applications

Synthesis of Novel Organic Compounds

6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate: serves as a precursor in the synthesis of various novel organic compounds. Its structure allows for the creation of complex molecules that can have a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .

Photoredox Catalysis

This compound can be utilized in photoredox catalysis to promote single-electron oxidation reactions. This application is crucial in synthetic chemistry, where it can help in the development of new synthetic methodologies .

Biological Evaluation

The compound’s derivatives can be characterized and evaluated for their biological activities. For instance, they can be tested against a range of microorganisms to determine their efficacy as antibacterial and antifungal agents .

Crystallography Studies

6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate: can be used in X-ray crystallography to understand the molecular and crystal structure of new compounds. This is essential for the development of drugs and other materials .

Safety and Hazards

The safety information and hazards associated with “6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate” are not provided in the search results. This information is usually available in the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NO.BF4/c1-4-6-13-21-15(3)16-9-8-10-17-19(22-14-7-5-2)12-11-18(21)20(16)17;2-1(3,4)5/h8-12H,4-7,13-14H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGVDOUMVLEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate
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6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate
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